“D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl”, also known as PDMP, closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme . It is an effective inhibitor of the glucosyltransferase that makes glucosylceramide . It is frequently used in the inhibition of glycosphingolipid biosynthesis .
PDMP is known to interact with various biological molecules. For instance, it inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes . This accumulation results in the inhibition of LDL-derived cholesterol esterification and the decrease of cell surface cholesterol .
D,L-erythro-PDMP, also known as D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride, is a compound classified as a ceramide analog. It is a mixture of two stereoisomers: D-erythro-(1S,2R)-PDMP and L-erythro-(1R,2S)-PDMP. This compound plays a significant role in the inhibition of glucosylceramide synthase, an enzyme crucial for ceramide metabolism. The compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and the modulation of sphingolipid metabolism .
The synthesis of D,L-erythro-PDMP involves several steps. It typically starts from 1-phenyl-2-decanoylamino-3-morpholino-1-propanol. The synthesis process includes:
This multi-step synthesis allows for the isolation of the specific stereoisomers needed for various biological assays and applications.
D,L-erythro-PDMP has a complex molecular structure characterized by the following features:
The stereochemistry of D,L-erythro-PDMP is critical for its function, as the specific arrangement of atoms influences its interaction with glucosylceramide synthase.
D,L-erythro-PDMP participates in various chemical reactions that are essential for its biological activity:
These reactions are crucial for modifying D,L-erythro-PDMP to enhance its efficacy or to study its mechanisms further.
The mechanism of action of D,L-erythro-PDMP primarily revolves around its inhibition of glucosylceramide synthase. This inhibition leads to:
Additionally, studies suggest that D,L-erythro-PDMP may affect lysosomal sphingolipid export and contribute to alterations in cellular lipid metabolism over time .
These properties are essential for understanding how D,L-erythro-PDMP can be utilized in laboratory settings.
D,L-erythro-PDMP has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2